1-butyl-1H-indole-3-carbaldehyde
Overview
Description
1-butyl-1H-indole-3-carbaldehyde is a derivative of indole-3-carbaldehyde, a compound that has been extensively studied due to its importance as an intermediate in the synthesis of various biologically active compounds and indole alkaloids. The indole moiety is a prevalent structure in many natural products and pharmaceuticals, making the chemistry of indole derivatives a significant area of research.
Synthesis Analysis
The synthesis of indole derivatives, such as 1-butyl-1H-indole-3-carbaldehyde, often involves multi-component reactions that allow for the efficient construction of complex molecules. A three-component, one-pot domino reaction has been developed that combines the allylindation of 1H-indole-3-carbaldehyde with the dehydrative alkylation of stabilized C-nucleophiles or N-nucleophiles, leading to variously functionalized indolylbutenes . This method represents a highly efficient approach to access a wide range of indole derivatives.
Molecular Structure Analysis
The molecular structure of indole derivatives can be elucidated through crystallography. For instance, the crystal structure of a related compound, 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde, shows a dihedral angle of 70.18° between the indole and the 4-methoxyphenyl ring systems . Such structural analyses are crucial for understanding the conformation and potential reactivity of indole derivatives.
Chemical Reactions Analysis
Indole-3-carbaldehyde derivatives are versatile intermediates in organic synthesis. They readily undergo C–C and C–N coupling reactions and reductions, making them valuable precursors for the construction of heterocyclic derivatives . These reactions are pivotal for the synthesis of many biologically active compounds, highlighting the importance of indole-3-carbaldehyde chemistry in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives like 1-butyl-1H-indole-3-carbaldehyde are influenced by their molecular structure. The presence of the carbonyl group on the indole ring makes these compounds reactive towards nucleophiles, and their crystalline structure can be stabilized by van der Waals forces . These properties are essential for the design and development of new compounds with desired biological activities.
Scientific Research Applications
Multicomponent Reactions in Chemistry
- Field : Chemistry
- Application : Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They play a significant role in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
- Method : The inherent functional groups (CO) in indole-3-carbaldehyde can undergo C–C and C–N coupling reactions and reductions easily, making it an ideal precursor for the synthesis of various heterocyclic derivatives .
- Results : This method is generally high-yielding, operationally friendly, time- and cost-effective, complying with the green chemistry criteria .
Biosynthesis of Indole Derivatives in Plants
- Field : Plant Physiology
- Application : Indole-3-carbaldehyde and its derivatives are involved in the biosynthesis of indole-3-carboxylic acid derivatives in Arabidopsis, a model plant species .
- Method : The biosynthesis involves the conversion of tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile .
- Results : The total accumulation level of indole-3-carbaldehyde and indole-3-carboxylic acid derivatives was found to be similar to that of camalexin, a characteristic phytoalexin of Arabidopsis .
Antifungal Properties
- Field : Biology
- Application : Indole-3-carbaldehyde has antifungal properties and provides protection from chytridiomycosis in amphibian species which carry Janthinobacterium lividum on their skin .
- Method : The exact method of application or experimental procedures is not specified in the source .
- Results : The presence of indole-3-carbaldehyde on the skin of certain amphibian species has been associated with a decreased incidence of chytridiomycosis .
Safety And Hazards
- Mohammadi Ziarani, G., Hasani, S., Mohajer, F., Varma, R. S., & Rafiee, F. (2022). The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions. Topics in Current Chemistry, 380(24), 1–19. Read more
- 1-Butyl-1h-indole-3-carbaldehyde. MilliporeSigma. Link
properties
IUPAC Name |
1-butylindole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-3-8-14-9-11(10-15)12-6-4-5-7-13(12)14/h4-7,9-10H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMRUOQXWPPSQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=CC=CC=C21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701297106 | |
Record name | 1-Butyl-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701297106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-1H-indole-3-carbaldehyde | |
CAS RN |
119491-09-7 | |
Record name | 1-Butyl-1H-indole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119491-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butyl-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701297106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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